Guayulin A

Description

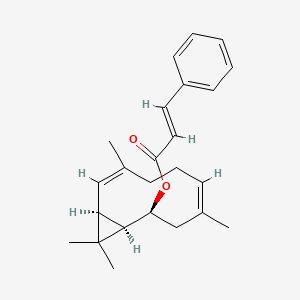

Structure

2D Structure

3D Structure

Properties

CAS No. |

31685-97-9 |

|---|---|

Molecular Formula |

C24H30O2 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

[(1R,2S,4Z,8Z,10S)-4,8,11,11-tetramethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C24H30O2/c1-17-9-8-10-18(2)16-21(23-20(15-17)24(23,3)4)26-22(25)14-13-19-11-6-5-7-12-19/h5-7,10-15,20-21,23H,8-9,16H2,1-4H3/b14-13+,17-15-,18-10-/t20-,21-,23-/m0/s1 |

InChI Key |

JYEVPOCBZDNGDL-ISCJZRRASA-N |

SMILES |

CC1=CC2C(C2(C)C)C(CC(=CCC1)C)OC(=O)C=CC3=CC=CC=C3 |

Isomeric SMILES |

C/C/1=C/[C@H]2[C@H](C2(C)C)[C@H](C/C(=C\CC1)/C)OC(=O)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2C(C2(C)C)C(CC(=CCC1)C)OC(=O)C=CC3=CC=CC=C3 |

Synonyms |

guayulin A |

Origin of Product |

United States |

Botanical Source and Natural Occurrence of Guayulin a

Parthenium argentatum (Guayule) as the Primary Source Organism

Guayulin A is a significant secondary metabolite primarily sourced from Parthenium argentatum, commonly known as guayule. arizona.edu This perennial shrub is a member of the Asteraceae family and is recognized as a promising alternative source of natural rubber. mdpi.comcirad.fr

Geographic Distribution and Habitat

Native to the semi-arid regions of the Chihuahuan Desert in Northern Mexico and the southwestern United States, including Texas, Parthenium argentatum is well-adapted to harsh environmental conditions. mdpi.comresearchgate.net It can tolerate a wide range of temperatures, from -18°C to +49°C, and can thrive with annual rainfall as low as 350-800 mm. arizona.edu This resilience makes it a suitable crop for arid and semi-arid lands where other crops may not be viable. mdpi.com

Chemotaxonomic Significance within Asteraceae

The chemical profile of Parthenium argentatum holds chemotaxonomic importance within the Asteraceae family. While many species in the Parthenium genus produce sesquiterpene lactones, guayule is unique in that it produces significant quantities of natural rubber and does not produce these lactones. mdpi.comnih.gov The presence of guayulins, a family of sesquiterpene esters, is a distinguishing chemical characteristic of this species. nih.gov Sesquiterpene lactones are considered important taxonomic markers in the Asteraceae family, and their absence in guayule, coupled with the presence of guayulins, helps to differentiate it from other members of its genus. nih.gov

Accumulation and Distribution within Plant Tissues

The accumulation and distribution of this compound vary within the different tissues of the guayule plant.

Stem and Leaf Content Profiles

This compound is found in both the stems and leaves of the guayule plant. nih.gov However, the concentration is generally higher in the woody stems compared to the leaves. arizona.edu Research has shown that while the four major guayulins (A, B, C, and D) are present in the leaves in a more consistent ratio, the stems exhibit greater variability in their content. nih.govresearchgate.net Specifically, the highest concentrations of Guayulin C and D are found in the leaves. arizona.edu

Genetic Variability and Its Influence on this compound Content

Significant genetic variability exists within Parthenium argentatum, which has a considerable impact on the content of this compound. cirad.fr The species exhibits a range of chromosome numbers from 2n=36 to 100, with diploid (2n=36) types reproducing sexually and higher ploidy levels reproducing apomictically (asexually through seeds). cirad.fr

This genetic diversity is reflected in the chemical composition of different guayule accessions and hybrids. mdpi.com Studies have shown significant genotypic effects on resin content and, by extension, this compound levels. researchgate.net For example, research comparing different breeding lines and accessions has revealed variations in the ratio of this compound to other guayulins. mdpi.com Some accessions are rich in this compound, while others may have higher concentrations of Guayulin C or D. researchgate.net Furthermore, hybridization with other Parthenium species, such as P. tomentosum, can also alter the guayulin profile. mdpi.com

Recent research has also explored the use of genetic engineering to modify the chemical profile of guayule. In one study, the overexpression of genes involved in rubber biosynthesis unexpectedly led to a suppression of guayulin synthesis in transgenic plants. usda.gov This highlights the potential to manipulate the genetic makeup of guayule to alter the production of specific compounds like this compound. usda.gov

Table 1: Guayulin Content in Different Plant Parts and Conditions

| Plant Part/Condition | This compound Concentration | Resin Content | Notes |

|---|---|---|---|

| Woody Stems | High, but variable arizona.edu | 5.5-11 wt% arizona.edu | Main accumulation site for this compound. arizona.edu |

| Leaves | Lower than stems arizona.edu | 9.5-11.5% researchgate.net | Higher relative concentration of Guayulins C and D. arizona.edu |

| Resin Fraction | Up to 13.7% of resin mdpi.com | 6-12% of dry weight mdpi.com | Concentration varies seasonally. mdpi.com |

| Autumn (vs. Summer) | Significant decrease mdpi.com | Increase mdpi.com | Guayulin C may become more prominent. nih.gov |

| Different Genotypes | Highly variable researchgate.net | Variable researchgate.net | Ratios of Guayulins A, B, C, and D differ. researchgate.net |

| Transgenic (rubber-enhanced) | Significantly lower usda.gov | Unaltered or enhanced usda.gov | Demonstrates potential for genetic modification. usda.gov |

Strain-Specific Production Profiles

Research has demonstrated considerable variation in guayulin production among different guayule accessions (plant material from a specific location). A study involving 14 distinct guayule accessions identified four distinct groups based on their guayulin profiles: one rich in this compound, one in Guayulin C, one in Guayulin D, and a fourth with intermediate levels of all guayulins. researchgate.net This suggests a strong genetic basis for the production of specific guayulins.

Table 1: Guayulin Production Profiles in Different Guayule Accessions

This table summarizes findings from a study profiling 14 guayule accessions, categorizing them into four models based on their dominant guayulin compound.

| Production Model | Dominant Guayulin | General Characteristics | Example Accessions |

|---|---|---|---|

| Model 1 | This compound | Characterized by the highest concentrations of this compound. | Data not specified in source |

| Model 2 | Guayulin C | Shows a production profile rich in Guayulin C. | Data not specified in source |

| Model 3 | Guayulin D | Distinguished by high levels of Guayulin D. | Data not specified in source |

| Model 4 | Intermediate | Produces a more balanced profile of all four guayulins. | Data not specified in source |

Source: Adapted from studies on guayulin content in various guayule accessions. researchgate.netuclm.es

Hybridization Effects on this compound Accumulation

Hybridization plays a crucial role in modifying the chemical profile of guayule resin. Studies comparing pure accessions with hybrid varieties reveal that cross-breeding can alter the accumulation patterns of specific compounds. For example, research on related triterpenoid (B12794562) compounds called argentatins showed that two hybrids, AZ-2 and CAL-1, produced more Argentatin B than the pure R1040 accession, especially under irrigated conditions. researchgate.netnih.gov

This effect of genetic mixing is also evident in guayulin production. The analysis of 14 different accessions, which included various hybrids, demonstrated that the resulting guayulin profiles could be linked to their genetic origin and hybridization history. researchgate.net For instance, the CAL-1 hybrid, when compared to the triploid 11619 accession, showed high genotypic diversity which was reflected in its chemical composition. mdpi.com These findings indicate that hybridization can be a tool to select for or against the production of this compound and other related compounds.

Environmental and Agronomic Factors Affecting this compound Levels

Beyond genetics, the environment and cultivation practices significantly impact this compound levels. uclm.esresearchgate.net Factors such as irrigation and fertilization have been shown to modulate the accumulation of guayulins in the plant. researchgate.netgoogle.com

Seasonal Variation in Content and Composition

This compound content exhibits distinct seasonal fluctuations. researchgate.netresearchgate.net It is typically the most prominent guayulin throughout most of the year, but its concentration markedly decreases with the onset of autumn and winter. researchgate.netmdpi.comnih.govdntb.gov.ua

Table 2: Seasonal Fluctuation of this compound and B Content

This table illustrates the general seasonal trend observed in the accumulation of this compound and B in guayule plants.

| Season | Time Period | This compound & B Content Trend | Total Guayulin Content Trend |

|---|---|---|---|

| Spring to Summer | April - September | Increasing | Increasing |

| Autumn | September - November | Drastic Decrease | General Reduction |

| Winter | Post-November | Low levels, followed by gradual recovery | Low levels |

Source: Based on findings from multiple seasonal studies. researchgate.net

Impact of Growth Cycle and Climate Conditions

The growth cycle of the guayule plant and prevailing climate conditions, particularly temperature, are key drivers of this compound synthesis. researchgate.netuclm.es The significant drop in this compound content observed in the autumn is directly linked to falling temperatures. mdpi.comnih.gov Research has suggested that a sustained minimum temperature difference of at least 6°C can trigger this change. mdpi.com

This climatic trigger creates an interesting biochemical shift in the plant. The same drop in temperature that leads to a decrease in this compound and B content is also the condition that stimulates the synthesis and accumulation of natural rubber. mdpi.comnih.gov This inverse relationship suggests a potential regulatory link between the metabolic pathways for resin components like guayulins and the pathway for rubber production. The content of guayulins also evolves as the plant matures, with studies profiling concentrations over a growth period from 13 to 23 months to understand these developmental changes. researchgate.net

Chemical Structure and Isomeric Relationships of Guayulin a

Classification as a Sesquiterpene Ester

Guayulin A is classified as a sesquiterpene ester. mdpi.comresearchgate.net This classification arises from its molecular structure, which is formed by the combination of two distinct chemical units: a sesquiterpene alcohol and a carboxylic acid. mdpi.com Sesquiterpenes are a class of terpenes consisting of three isoprene (B109036) units, giving them a 15-carbon skeleton. The ester linkage connects this complex hydrocarbon framework to an aromatic acid, resulting in the final structure of this compound. The guayulins, as a family of compounds, are key components of guayule resin, with this compound often being the most abundant. mdpi.comnih.govresearchgate.net

Core Sesquiterpene Skeleton: Partheniol and Bicyclogermacrene (B1253140) Framework

The sesquiterpene alcohol component of this compound is known as partheniol. mdpi.com Partheniol possesses a bicyclogermacrene framework, a type of bicyclic sesquiterpene structure. nih.gov This intricate carbon skeleton is a key feature that defines the three-dimensional shape and chemical reactivity of the molecule. The bicyclogermacrene structure is characterized by a ten-membered ring fused with a three-membered ring.

Ester Moiety: Trans-Cinnamic Acid Component

The acidic portion of the this compound ester is trans-cinnamic acid. mdpi.comnih.gov This aromatic carboxylic acid is attached to the partheniol skeleton through an ester bond. The "trans-" designation refers to the stereochemistry of the double bond in the cinnamic acid side chain, where the substituent groups are on opposite sides of the double bond. This specific configuration is a defining characteristic of this compound.

Structural Relationships with Analogues and Isomers

This compound is part of a larger family of structurally related compounds found in guayule. These analogues and isomers differ in either the acidic portion of the ester or the arrangement of the sesquiterpene skeleton.

Guayulin B: P-Anisic Acid Ester Analogue

Guayulin B is a close analogue of this compound. mdpi.com Like this compound, it is an ester of partheniol. mdpi.com The key difference lies in the acid component. Instead of trans-cinnamic acid, Guayulin B is esterified with p-anisic acid. mdpi.comnih.gov This substitution of one aromatic acid for another results in a distinct, yet structurally similar, compound.

Guayulin C and Guayulin D: Oxidative Derivatives and Isomeric Forms

Guayulin C and Guayulin D are also members of the guayulin family and are considered oxidative derivatives of Guayulins A and B, respectively. mdpi.com It is believed that Guayulin C is formed through the oxidation of this compound, and similarly, Guayulin D is formed from the oxidation of Guayulin B. mdpi.com This oxidation process results in a change to the sesquiterpene skeleton, converting the bicyclogermacrene framework of Guayulins A and B into an aromadendrene (B190605) structure in Guayulins C and D. nih.govresearchgate.net Thus, Guayulin C is the trans-cinnamic acid ester of the oxidized partheniol skeleton, while Guayulin D is the p-anisic acid ester of the same oxidized skeleton. nih.gov Although initially thought to be solely products of post-extraction oxidation, evidence suggests they can also be actively synthesized in the leaves of the guayule plant. mdpi.com

Linkages to Other Guayule Sesquiterpenes (e.g., Eudesmol, Guayulone)

Beyond the guayulins, the guayule plant produces other sesquiterpenes that are structurally related. These include compounds like eudesmol and guayulone. mdpi.comresearchgate.net Eudesmol belongs to the eudesmane (B1671778) class of sesquiterpenes, while partheniol, the alcohol in this compound, is a bicyclogermacrene. mdpi.com These different sesquiterpene skeletons highlight the diverse biosynthetic pathways operating within the guayule plant, all starting from common isoprenoid precursors.

Biosynthesis and Metabolic Pathways of Guayulin a

Precursor Compounds and Isoprenoid Pathway Involvement

Guayulin A is classified as a sesquiterpene ester, indicating its dual origin from isoprenoid and aromatic acid biosynthetic pathways. mdpi.com All sesquiterpenes, which are 15-carbon (C15) terpenoids, originate from a universal precursor derived from the isoprenoid pathway. mdpi.comsemanticscholar.org This pathway begins with the synthesis of isopentenyl pyrophosphate (IPP), a five-carbon (C5) monomer, which can be produced through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.com

The direct precursor to the sesquiterpene backbone of this compound is Farnesyl Pyrophosphate (FPP). mdpi.comsemanticscholar.org FPP is a C15 isoprenoid formed by the sequential head-to-tail condensation of three C5 IPP units. uniprot.org Specifically, an enzyme known as FPP synthase catalyzes the condensation of two IPP molecules with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP), to yield FPP. uniprot.org This molecule stands at a critical branch point in isoprenoid metabolism; it can be directed towards the synthesis of various compounds, including sterols (via squalene), carotenoids, and natural rubber. nih.gov In the context of this compound synthesis, FPP serves as the substrate for the next crucial enzymatic step. mdpi.comsemanticscholar.orgnih.gov

The conversion of the linear FPP molecule into a complex, cyclic sesquiterpene structure is accomplished by a class of enzymes known as sesquiterpene synthases. mdpi.comsemanticscholar.org These enzymes catalyze the cyclization of FPP to form the diverse skeletons of sesquiterpenoids. scribd.com For this compound, the specific sesquiterpene alcohol core is partheniol, which possesses a bicyclogermacrene (B1253140) structure. mdpi.comnih.gov The formation of this core from FPP is a key step, though the specific sesquiterpene synthase responsible for this transformation in Parthenium argentatum requires further detailed characterization.

Farnesyl Pyrophosphate (FPP) as a Key Intermediate

Enzymatic Transformations in this compound Synthesis

Following the creation of the partheniol backbone, further enzymatic modifications are necessary to produce this compound. The final step in the biosynthesis is an esterification reaction. In this step, the partheniol alcohol is esterified with trans-cinnamic acid to form this compound. mdpi.comnih.gov Similarly, esterification with p-anisic acid results in the formation of Guayulin B. mdpi.comnih.gov The enzymes responsible for catalyzing this specific esterification—likely a type of acyltransferase that utilizes cinnamoyl-CoA or a related activated form of cinnamic acid—are an area of ongoing research.

Postulated Metabolic Role of this compound

While the precise functions are still under investigation, several metabolic roles for this compound and its related compounds have been proposed based on their chemical nature and accumulation patterns.

One of the primary postulated roles for Guayulins A and B is to act as a metabolic reservoir for cinnamic acid and p-anisic acid, respectively. mdpi.comnih.govmdpi.com It is thought that the plant stores these acids in the esterified, less reactive form of guayulins. mdpi.comuclm.es When the plant requires these acids for the synthesis of other secondary metabolites or for defense purposes, a metabolic turnover could occur, releasing the free acids into the cellular environment. mdpi.commdpi.com This is supported by observed seasonal fluctuations in guayulin concentrations within the plant. nih.govresearchgate.netresearchgate.net

The guayulin family consists of four primary members: this compound, B, C, and D. nih.gov Guayulins A and B are based on a partheniol (bicyclogermacrene) skeleton, while Guayulins C and D have an aromadendrene (B190605) structure. nih.govresearchgate.net It is widely postulated that Guayulin C is formed from the oxidation of this compound, and Guayulin D is formed from the oxidation of Guayulin B. mdpi.comnih.govmdpi.comarizona.edu This is supported by the observation that Guayulins C and D are often absent or in low concentrations in freshly prepared extracts but can increase over time or upon processing, suggesting they may be oxidative products rather than products of a separate de novo synthesis pathway. mdpi.comcirad.fr However, some studies have found that fresh leaf extracts can contain significant amounts of C and D, suggesting they are actively synthesized in the leaves and not merely post-extraction artifacts. mdpi.com The relationship between these compounds is evident in their shared acid moieties: A and C are both cinnamic acid esters, while B and D are p-anisic acid esters. nih.govresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Class | Role/Note |

|---|---|---|

| This compound | Sesquiterpene Ester | Main subject; ester of partheniol and trans-cinnamic acid. mdpi.comnih.gov |

| Guayulin B | Sesquiterpene Ester | Related compound; ester of partheniol and p-anisic acid. mdpi.comnih.gov |

| Guayulin C | Sesquiterpene Ester | Postulated oxidation product of this compound. mdpi.comnih.gov |

| Guayulin D | Sesquiterpene Ester | Postulated oxidation product of Guayulin B. mdpi.comnih.govontosight.ai |

| Farnesyl Pyrophosphate (FPP) | Isoprenoid | C15 linear precursor for sesquiterpenes. mdpi.comsemanticscholar.org |

| Partheniol | Sesquiterpene Alcohol | The alcohol core of Guayulins A and B. mdpi.comnih.gov |

| Trans-Cinnamic Acid | Aromatic Acid | Acid moiety of this compound and C. nih.gov |

| P-Anisic Acid | Aromatic Acid | Acid moiety of Guayulin B and D. nih.gov |

| Isopentenyl Pyrophosphate (IPP) | Isoprenoid | C5 building block for all isoprenoids. mdpi.com |

| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid | Isomer of IPP, used in FPP synthesis. uniprot.org |

| Bicyclogermacrene | Sesquiterpene | The structural family of the partheniol skeleton. mdpi.comnih.gov |

Extraction, Isolation, and Purification Methodologies for Guayulin a

Conventional Solvent Extraction Techniques

Conventional methods typically involve solid-liquid extraction using organic solvents. These techniques often rely on the solubility of guayule resin components, including guayulins, in polar organic solvents. researchgate.netresearchgate.netasabe.orguclm.es

Acetone (B3395972) is a widely used solvent for the extraction of guayule resin, including Guayulin A. mdpi.comuclm.esmdpi.comnih.gov Protocols often involve mixing ground guayule biomass with acetone, followed by heating and stirring. mdpi.comresearchgate.net A common approach involves a two-step extraction process with acetone under reflux conditions. google.comgoogle.com For instance, a method described by Zoeller et al. in 1994 utilized double extraction of ground guayule branches in acetone at 50 °C for one hour. mdpi.comacs.org This process yields a crude extract which is a viscous, turbid green syrup containing resin, low molecular weight rubber, and water. mdpi.comacs.org After removing water and low molecular weight rubber, a transparent green oil is obtained, which is then subjected to further purification steps. acs.org Acetone extraction has been performed at various temperatures, including 40 °C and 80 °C, in studies evaluating different extraction parameters. researchgate.netresearchgate.net

Ethanol (B145695) and acetonitrile (B52724) have also been investigated as alternative solvents for guayulin extraction. mdpi.comresearchgate.net Studies comparing different solvents in Accelerated Solvent Extraction (ASE) have indicated that solvent choice significantly impacts the yield of resin and guayulins. researchgate.netresearchgate.net While ethanol has been used in prior studies, it has been noted as less suitable for guayulin extraction compared to other solvents like acetonitrile. mdpi.comresearchgate.netresearchgate.net Acetonitrile has shown promising results, particularly for selectively extracting guayulins, including the more polar guayulins C and D. researchgate.netresearchgate.net In Warm Solvent Extraction (WSE) studies, acetonitrile demonstrated better selectivity for guayulin extraction compared to acetone. researchgate.net

Acetone-Based Extraction Protocols

Advanced and Scalable Extraction Methods

To improve efficiency, reduce solvent consumption, and facilitate industrial-scale production, advanced extraction techniques have been explored for guayule resin and guayulin extraction. researchgate.netasabe.orgaiche.orgarizona.edu

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a widely used technique for the extraction of guayule resin and the subsequent quantification of its components, including guayulins. researchgate.netresearchgate.netuclm.esmdpi.comcirad.fr ASE utilizes elevated temperature and pressure to enhance extraction efficiency, leading to reduced extraction times and solvent usage compared to conventional methods. aiche.orgcirad.fr Optimization studies for ASE have evaluated parameters such as solvent type (ethanol, acetonitrile, acetone), temperature (40, 56, and 80 °C), and cycle times (5 and 20 minutes). researchgate.netresearchgate.net Research has shown that acetonitrile performs best for guayulin extraction in ASE studies. researchgate.netresearchgate.net Typical ASE conditions for resin extraction using acetone as solvent include a temperature of 40 °C, pressure of 100 bar, and multiple cycles (e.g., 3 cycles of 10/20/30 minutes). nih.govuclm.es

Warm Solvent Extraction (WSE) Principles and Parameters

Chromatographic Isolation and Purification Strategies

Chromatographic methods are essential for isolating and purifying this compound from the complex guayule resin extract mdpi.comgoogle.comgoogle.com. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase gilson.comwaters.com.

Preparative Liquid Chromatography Approaches

Preparative liquid chromatography (Prep LC) is a key technique used to purify and isolate larger quantities of compounds compared to analytical scale chromatography gilson.comymc.eu. It is crucial for obtaining sufficient amounts of high-purity this compound for further study or application waters.comymc.eu.

One approach for purifying this compound from rubber-free resin involves a two-stage chromatographic process. The first stage utilizes gravity chromatography on silica (B1680970) gel to separate nonpolar components, which are enriched in guayulins A and B, from more polar fractions mdpi.comacs.org. Following this initial separation, flash chromatography is employed as a second stage to isolate this compound with high purity, often exceeding 98% mdpi.comacs.org.

Another method described involves extracting guayule resin with acetone, followed by concentration and removal of low molecular weight rubber. The rubber-free resin is then subjected to fractionation by gravimetric chromatography on silica gel. Further purification of this compound is achieved through additional gravimetric chromatography on silica gel google.comgoogle.com.

Research findings indicate that the choice of solvent significantly influences the yield of guayulins during extraction. Studies using ASE with different solvents showed that acetonitrile performed best for guayulin extraction compared to ethanol and acetone uclm.esresearchgate.net. Optimization of WSE parameters, such as plant material to solvent ratio and extraction cycles, has also been explored to enhance guayulin yield uclm.esresearchgate.net.

The following table summarizes some reported chromatographic conditions for this compound purification:

| Method | Stationary Phase | Mobile Phase | Purity Achieved | Reference |

| Flash Chromatography | Spherical C18 bonded silica | Acetonitrile:Water (80:20) | Not specified | |

| Gravity Chromatography + Flash Chromatography | Silica gel + Silica gel | Hexane/Ethyl Acetate (B1210297) | >98% | mdpi.comacs.org |

| Gravimetric Chromatography | Silica gel | Not specified | 1% yield (on crude extract) | google.comgoogle.com |

| Flash Chromatography | Spherical C18 bonded silica (C18) | Acetonitrile:Water (80:20) | 93.2% (at 276 nm) | uclm.es |

Note: Purity values and yields can vary depending on the source material and specific protocol used.

Removal of Low Molecular Weight Rubber from Resin Extracts

Low molecular weight rubber (LMW rubber) is a significant component of the guayule resin extract and needs to be separated from the guayulins and other resin components for effective purification acs.orgmountainscholar.org. This separation is a crucial step before further chromatographic fractionation of the resin acs.orgmountainscholar.org.

One method for removing LMW rubber involves dissolving the crude resin extract in ethyl acetate followed by liquid-liquid partitioning with brine mdpi.comgoogle.comgoogle.com. This process helps to separate the organic phase containing the resin components, including guayulins, from an aqueous layer and semi-solid rubber mdpi.com. The organic phase is then dehydrated, and the solvent is removed by evaporation under vacuum, yielding a rubber-free resin as an oily green compound google.comgoogle.com.

Another described process involves the digestion of defoliated guayule in hot acetone, followed by filtration and concentration. This yields an extract containing resin, LMW rubber, and water. The removal of water and LMW rubber affords a transparent green oil acs.org.

The presence of LMW rubber in the resin extract can interfere with downstream purification processes, including chromatography, and affects the quality of isolated compounds arizona.edumountainscholar.org. Therefore, efficient removal of LMW rubber is critical for obtaining pure this compound acs.orgmountainscholar.org.

Structural Elucidation and Advanced Analytical Characterization of Guayulin a

Spectroscopic Methods for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as ¹H NMR and ¹³C NMR, is a powerful tool for the detailed structural elucidation of natural products like Guayulin A. These methods provide information on the number and type of hydrogen and carbon atoms, their chemical environments, and their connectivity within the molecule. While specific, detailed NMR spectral data tables solely for this compound were not extensively detailed in the provided search results, NMR spectroscopy has been successfully applied to the structural characterization of argentatins and related compounds present in guayule resin. uclm.esresearchgate.net Studies on related compounds like desacylthis compound have also involved NMR spectral assignments. tandfonline.com The application of NMR, often in conjunction with other techniques like HPLC-UV-Vis, is standard practice for identifying and confirming the structures of isolated compounds from plant extracts, with characteristic signals indicating the presence of specific functional groups such as aromatic rings and carbonyls. jmp.ir

Mass Spectrometry (MS) Techniques (LC-MS, ESI-TOF, MALDI-TOF)

Mass spectrometry techniques are essential for determining the molecular weight of this compound and providing information about its fragmentation pattern, which aids in structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) has been employed to confirm the molecular weight and mass fragmentation patterns of this compound. nih.govuclm.es This hyphenated technique allows for the separation of this compound from other components in a mixture before its detection and analysis by mass spectrometry. Electrospray Ionization-Time of Flight (ESI-TOF) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are also utilized for the analysis of guayulins. uclm.esresearchgate.netresearchgate.netuclm.es These techniques can provide accurate mass measurements and fragmentation data, contributing to the identification and characterization of this compound. For instance, LC-MS/MS analysis has shown a characteristic m/z value of 351.2 corresponding to the [M+H]⁺ ion of this compound. researchgate.net The application of these advanced MS methods, while powerful for detailed analysis, may be limited in routine applications due to equipment costs. uclm.esresearchgate.net

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FTIR) Analysis

Infrared (IR) spectroscopy, including Fourier Transform Infrared (FTIR) analysis, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. Each chemical bond within a molecule vibrates at a specific frequency, and these vibrations absorb infrared radiation at corresponding wavelengths. cirad.fr FTIR has been applied in the analysis of fractions from guayule resin. msstate.edu While specific IR spectral data for this compound were not detailed in the provided snippets, FTIR is a standard technique for identifying the presence of key functional groups, such as carbonyl (C=O) and hydroxyl (O-H) stretching vibrations, as well as characteristic fingerprint regions that can help distinguish this compound from other compounds. The application of FTIR in analyzing plant extracts and resins is common practice for chemical characterization. cirad.frmsstate.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is valuable for detecting the presence of chromophores – structural components of a molecule that absorb light in the UV or visible region. This technique is particularly useful for compounds containing conjugated systems, such as aromatic rings and double bonds. UV absorption spectra have been used to tentatively identify various guayulins based on their characteristic absorption maxima. nih.govresearchgate.net this compound, along with Guayulin C, exhibits a characteristic UV absorption maximum at 276-278 nm. uclm.esresearchgate.net This absorption is attributed to the presence of the trans-cinnamic acid moiety in their structures, which acts as a strong chromophore. uclm.esresearchgate.net In contrast, Guayulins B and D, which are esterified with p-anisic acid, show a maximum absorption around 256 nm. uclm.esresearchgate.net UV-Vis spectroscopy is also routinely used for the quantification of resin content in organic extracts. mdpi.com The λmax and intensity of absorption bands in UV-Vis spectra can provide insights into the extent of conjugation within a molecule. egyankosh.ac.innih.gov

An example of UV absorption data for guayulins is presented below:

| Compound | Chromophore | Approximate λmax (nm) |

| This compound | trans-cinnamic acid | 276-278 |

| Guayulin C | trans-cinnamic acid | 276-278 |

| Guayulin B | p-anisic acid | ~256 |

| Guayulin D | p-anisic acid | ~256 |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from the complex mixture of compounds found in guayule resin and for its subsequent quantification.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is the most commonly employed analytical method for the analysis and quantification of guayulins, including this compound. uclm.esresearchgate.netresearchgate.net This technique utilizes a stationary phase and a mobile phase to separate compounds based on their differential partitioning between the two phases. The Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra across a range of wavelengths simultaneously as compounds elute from the column, providing both chromatographic separation and spectroscopic information for identification and purity assessment.

HPLC-DAD is used for the fractionation and purification of this compound from crude extracts. nih.gov For quantification, a calibration curve is typically generated using a standard of known concentration. nih.gov The method allows for the determination of this compound content in guayule samples. nih.govmdpi.com Reversed-phase HPLC methods are frequently used, employing C18 stationary phases and mobile phases consisting of mixtures of acetonitrile (B52724) and water. researchgate.net The UV absorption at wavelengths like 262 nm or 276 nm is commonly used for detection and quantification of guayulins due to the presence of the cinnamic or p-anisic acid chromophores. uclm.esmdpi.com Retention times obtained from HPLC-DAD analysis, in conjunction with UV spectra, are used for the tentative identification of different guayulins within a sample. nih.gov

Rapid and Non-Destructive Analytical Approaches

Traditional methods for analyzing guayule components, including guayulins, often involve labor-intensive and time-consuming techniques like HPLC-DAD. uclm.esresearchgate.net The need for faster, non-destructive methods for routine analysis has led to the exploration of techniques such as Near-Infrared (NIR) spectroscopy. researchgate.netresearchgate.netcirad.fruclm.es

Near-Infrared (NIR) Spectroscopy for Content Estimation

NIR spectroscopy has been successfully applied to estimate the content of various components in guayule, including total rubber, resin, and guayulins, in both fresh and dry biomass. uclm.esresearchgate.netresearchgate.netcirad.fruclm.es This technique offers a rapid and non-destructive way to assess the chemical composition of guayule stems. researchgate.netresearchgate.net Studies have demonstrated the feasibility of using NIR spectroscopy for the detailed estimation of guayulin content in dry guayule stems. uclm.esresearchgate.netuclm.es

Development of Calibration Models for Routine Analysis

The application of NIR spectroscopy for quantitative analysis requires the development of robust calibration models. Partial Least Squares Regression (PLSR) models have been developed using NIR spectra of guayule samples and reference values obtained from traditional analytical methods (like HPLC-DAD) to predict the content of guayulins. uclm.esresearchgate.net These models have shown excellent calibration and cross-validation correlations, indicating good prediction power for the estimation of guayulin content in routine analysis. uclm.esresearchgate.net The wavelength range of 1100–2500 nm has been found effective for developing these PLSR models for resin and guayulins. uclm.esresearchgate.net The high residual predictive deviation (RPD) values obtained for guayulins A, B, and D further support the good prediction capability of these NIR models for routine analysis. researchgate.net

Stability and Degradation Studies

The stability of this compound is important for its potential industrial applications and for understanding changes in its concentration during post-harvest handling and storage. Studies have investigated the thermal, thermo-oxidative, and storage stability of guayulins. vardebib.dkresearchgate.netresearchgate.netacs.org

Thermal and Thermo-Oxidative Degradation Profiles

Thermal and thermo-oxidative degradation studies of guayulins have been conducted using techniques like thermogravimetric analysis (TGA). researchgate.net this compound has been shown to exhibit a maximum decomposition rate around 280 °C under thermal and thermo-oxidative conditions. researchgate.netresearchgate.net This is in contrast to guayulins C and D, which decompose at a lower temperature, around 245 °C. researchgate.netresearchgate.net These differences in thermal stability may be related to the structural differences between guayulins A/B and C/D, particularly the proposed oxidation of A and B to C and D, respectively. proquest.comresearchgate.netresearchgate.netcirad.fr

Impact of Storage Conditions on this compound Integrity

The integrity of this compound is affected by storage conditions, particularly in harvested guayule stems. Studies have shown that this compound content can degrade over time in harvested stems. researchgate.netresearchgate.net In contrast, extracted resin stored at 20-25 °C has shown significant stability, with no significant losses of guayulin content observed for 3 months or more. researchgate.netresearchgate.net The degradation of this compound in harvested stems over time, alongside an observed enrichment of guayulins C and D, supports the hypothesis that Guayulin C is a degradation/oxidation product of this compound. proquest.comresearchgate.net The stability of guayulins in harvested stems can vary depending on the accession, but generally, significant changes in guayulin content can occur relatively soon after harvest. researchgate.netresearchgate.net

Chemical Synthesis and Derivatization of Guayulin a

Total Synthesis Approaches to Guayulin A

Detailed, step-by-step total synthesis routes specifically targeting this compound are not extensively documented in the readily available scientific literature. The total synthesis of sesquiterpenes, in general, is a complex area of organic chemistry due to their often intricate bicyclic or polycyclic structures, multiple stereocenters, and diverse functional groups. Strategies for the total synthesis of various sesquiterpenoids have employed a range of sophisticated methodologies, including carbene cyclization-cycloaddition cascade reactions, olefin ring-closing metathesis, intramolecular aldol (B89426) reactions, cationic cyclization cascades, and radical cyclization pathways epa.govresearchgate.netwikipedia.orgthegoodscentscompany.com. The bicyclogermacrene (B1253140) core of this compound, with its eleven-membered ring and a fused cyclopropane, represents a challenging synthetic target, requiring precise control over ring formation and stereochemistry. While the total synthesis of other sesquiterpenes with similar bicyclic frameworks has been achieved epa.govresearchgate.netwikipedia.orgthegoodscentscompany.comwikidata.org, specific reports detailing the de novo construction of the this compound molecule from simple precursors are not prevalent in the surveyed literature.

Semi-Synthesis Strategies Utilizing this compound as a Precursor

Given its natural abundance in guayule resin, this compound serves as a valuable starting material for semi-synthetic transformations nih.govmpg.denih.govresearchgate.netnih.gov. Semi-synthesis allows for the modification of the naturally occurring molecule to generate novel derivatives or access related compounds that may be present in lower concentrations in the plant extract.

Generation of Novel Sesquiterpene Derivatives

A key semi-synthetic transformation involving this compound is the generation of partheniol, the parent sesquiterpene alcohol. Partheniol can be obtained through the basic hydrolysis of this compound, cleaving the ester linkage and releasing trans-cinnamic acid nih.gov. This hydrolysis reaction provides access to the core sesquiterpene structure, which can then potentially be used for further modifications or esterifications with different carboxylic acids. The ability to isolate partheniol via semi-synthesis from this compound is significant as it provides a route to a fundamental building block of the guayulin family.

Synthesis of Chemically Modified Analogues

Semi-synthesis also offers a pathway to access chemically modified analogues of this compound, such as other guayulins. For instance, Guayulin B, which is the p-anisic acid ester of partheniol, can be obtained through semi-synthetic processes starting from this compound nih.govresearchgate.net. While Guayulin B is naturally present in guayule resin, its concentration is typically lower than that of this compound fishersci.ca. Semi-synthesis provides a method to enrich or obtain Guayulin B from a more abundant precursor. A reported method for obtaining minor isoprenic constituents, including Guayulin B, from guayulin mixtures or pure this compound involves semi-synthesis reactions nih.gov.

The semi-synthetic interconversion between this compound and partheniol can be represented as follows:

| Starting Material | Reagent/Conditions | Product |

| This compound | Basic Hydrolysis | Partheniol |

| Partheniol | Esterification | This compound* |

*Note: The reverse reaction (esterification of partheniol with trans-cinnamic acid) is a plausible semi-synthetic route to this compound, though specific details were not extensively found in the surveyed literature focusing on synthesis from this compound.

Semi-synthesis can also be employed to obtain Guayulin B from this compound, likely involving hydrolysis to partheniol followed by re-esterification with p-anisic acid, or potentially transesterification approaches. A patent describes obtaining minor isoprenic constituents, including Guayulin B, by semi-synthesis from this compound or guayulin mixtures nih.gov. The reported yield for obtaining partheniol from a guayulin mixture via basic hydrolysis was 98% nih.gov.

Biomimetic Synthesis Principles Applied to Sesquiterpenoid Structures

Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting. The biosynthesis of sesquiterpenes in plants proceeds from farnesyl pyrophosphate (FPP) through a series of enzymatic cyclizations and rearrangements. These processes often involve cationic intermediates and cascade reactions that efficiently construct complex cyclic frameworks from acyclic precursors. The bicyclogermacrene core of partheniol, the alcohol component of this compound, is believed to be formed biogenetically from FPP via a cyclization event catalyzed by terpene synthases.

Biomimetic approaches to sesquiterpenoid synthesis have successfully mimicked these natural cyclization cascades nih.govresearchgate.netthegoodscentscompany.com. Examples include cationic cyclizations initiated by protonation or ionization of a precursor, leading to the formation of multiple rings and stereocenters in a single sequence thegoodscentscompany.com. Other biomimetic strategies for sesquiterpenes and disesquiterpenoids have involved reactions like Diels-Alder cycloadditions nih.govresearchgate.net or reactions proposed to occur in nature, such as the De Mayo reaction. While a specific biomimetic synthesis of this compound itself was not detailed in the searches, the principles applied to the synthesis of other sesquiterpenoids with bicyclic structures are relevant. Mimicking the proposed enzymatic cyclization of FPP to form the bicyclogermacrene skeleton, followed by esterification with trans-cinnamic acid, would constitute a biomimetic strategy towards this compound. Research into biomimetic synthesis provides valuable insights into the potential natural formation pathways and can inspire novel synthetic routes to these complex natural products.

Biological Function and Mechanistic Studies of Guayulin a

Role in Plant Chemical Defense Systems

Guayulin A, along with other related compounds in guayule resin, is postulated to play a significant role in the plant's chemical defense system against pests and pathogens. nih.govmdpi.com The resin, which can constitute up to 16% of the plant's dry weight, contains a variety of compounds, including guayulins, that are believed to confer resistance to herbivores and microbial attack. researchgate.net

While guayule resin as a whole is reported to have antifungal properties, the specific contribution of this compound is an area of ongoing investigation. researchgate.net Research has presumed that guayulins possess fungicidal activity. nih.gov Studies on compounds structurally related to this compound have demonstrated clear antifungal effects. For instance, partheniol, the alcohol precursor to this compound, was found to inhibit the growth of an Aspergillus niger culture by 75% and completely inhibit its sporulation. mdpi.com Another related compound, guayulone, showed a 40% growth inhibition against the same fungus. mdpi.com The presence of these and other active sesquiterpenoids in guayule suggests a complex, multi-component defense against fungal pathogens. mdpi.com

Guayule-derived products have demonstrated potential as biopesticides, with specific effects attributed to the guayulin family. uclm.es In particular, crude guayule resin and its fractions have shown moderate to high contact mortality against the two-spotted spider mite (Tetranychus urticae), a significant agricultural pest known for developing resistance to conventional acaricides. dntb.gov.uanih.gov While the studies often test complex fractions, correlation analyses suggest that the guayulin compounds are key contributors to the observed bioactivity. dntb.gov.ua

This compound has been directly implicated in deterring feeding by certain pests. Research has shown that a combination of this compound and Guayulin B produces antifeedant activity against the two-spotted spider mite (Tetranychus urticae) and the sweet potato whitefly (Bemisia tabaci). dntb.gov.uanih.gov Furthermore, studies on crude resin extracts, which are rich in guayulins, have shown toxic and antifeedant effects against termites, such as Reticulitermes flavipes. mdpi.com This suggests that this compound is a crucial part of the plant's defense against a range of herbivorous insects and other pests. nih.govresearchgate.net

Insecticidal and Miticidal Properties

Molecular and Cellular Mechanisms of Action (In Vitro Studies)

The specific molecular pathways through which this compound exerts its effects are beginning to be understood through laboratory-based studies. Its complex chemical structure suggests a potential for diverse interactions at the cellular level. ontosight.ai

Direct research into the specific enzyme or receptor targets of this compound is limited. However, the biological activities of structurally similar sesquiterpene esters provide insight into potential mechanisms. ontosight.ai It is hypothesized that the complex bicyclic ring system and acrylate (B77674) moiety of this compound allow it to interact with various enzyme targets or cellular membranes. ontosight.ai For example, other sesquiterpene esters have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which is a common mechanism for reducing inflammation and oxidative stress. ontosight.ai Studies on argentatins, another class of compounds in guayule resin, have demonstrated inhibitory effects on enzymes like COX-2, suggesting that enzyme inhibition is a plausible mode of action for resin components like this compound. nih.gov

In vitro cellular assays have provided direct evidence of this compound's biological effects. In one study, this compound exhibited a cytotoxic effect on human keratinocyte cells (HaCaT), with a half-maximal inhibitory concentration (IC50) of approximately 120 µM. uclm.es This demonstrates a clear growth-inhibitory response at the cellular level. While specific studies on this compound's growth inhibition of microorganisms are not prominent, related sesquiterpenoids isolated from guayule have shown fungicidal activity against Aspergillus niger and Aspergillus fumigatus in vitro. mdpi.com

Interaction with Cellular Targets (e.g., Enzymes, Receptors)

This compound as a Biological Trigger for Other Bioactive Compounds

This compound, a prominent sesquiterpene ester found in the resin of the guayule plant (Parthenium argentatum), has been identified in scientific literature as a compound with complex biological roles. Beyond its own intrinsic activities, it has been cited as a potential biological trigger or initiator for the synthesis of other significant bioactive compounds. mdpi.commdpi.comnih.gov

Several scientific reviews state that this compound and its structural relative, Guayulin B, act as biological triggers in the synthesis of lychnostatine, an antineoplastic agent used in cancer treatment. mdpi.commdpi.comnih.gov The original proposition for this role dates back to pioneering studies on Parthenium constituents. mdpi.com One source specifies that guayulins are known as biological initiators in the chemical hemi-synthesis of lychnostatine, an expensive anti-tumor agent. cirad.fr However, the precise biochemical pathway and the exact mechanism by which this compound would act as a biological precursor or trigger within the plant's metabolic network for lychnostatine biosynthesis are not fully elucidated in contemporary research literature.

In a similar vein to lychnostatine, this compound and B have been reported to function as biological triggers for the synthesis of paclitaxel (B517696), a well-known anti-cancer drug. mdpi.commdpi.comnih.govarizona.edu This assertion also appears to originate from early investigations into guayule chemistry. mdpi.compreprints.org This reported association is noteworthy, as the established biosynthetic pathway of paclitaxel in the Pacific yew (Taxus brevifolia) begins with the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP), whereas this compound, as a C15 sesquiterpene, originates from farnesyl pyrophosphate (FPP). mdpi.comnih.gov The specific enzymatic steps or regulatory signals that would link a sesquiterpene from the Parthenium genus to the complex diterpenoid pathway of paclitaxel are not described in the available literature, and this potential biochemical connection requires further investigation to be substantiated.

Precursor Role in Lychnostatine Synthesis

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

The biological activity of this compound is intricately linked to its molecular structure, consisting of a bicyclogermacrene (B1253140) sesquiterpenoid core (partheniol) esterified with trans-cinnamic acid. mdpi.comnih.gov Investigations into its analogues and related compounds have provided insights into which structural features are responsible for its various biological effects.

Structure-activity relationship (SAR) studies, while not extensively quantitative in the literature, highlight the importance of both the sesquiterpene core and the acid ester moiety in defining the biological activity of guayulins.

The Ester Moiety: The nature of the acid esterified to the partheniol core is a critical determinant of bioactivity. A key example is the difference between this compound (trans-cinnamic acid ester) and Guayulin B (p-anisic acid ester). This compound was found to be a potent contact allergen in guinea pigs, a behavior not observed with Guayulin B. mdpi.com This suggests the cinnamate (B1238496) portion of this compound is crucial for its sensitizing properties. Furthermore, in studies on insect pests, Guayulins A and B were associated with antifeedant activity. mdpi.com

The Sesquiterpene Core: The structure of the sesquiterpene alcohol itself significantly influences the type of biological activity. Guayulins A and B possess a bicyclogermacrene core, while their oxidation products, Guayulins C and D, feature an aromadendrene (B190605) skeleton. nih.govmdpi.com This structural change from a flexible 10-membered ring system to a more rigid fused-ring system correlates with a shift in insecticidal action. While Guayulins A and B act as antifeedants, a correlation analysis suggested that Guayulins C and D were responsible for contact mortality against several insect species. mdpi.com

Esterification of the Hydroxyl Group: The presence of the ester linkage itself is vital. The base alcohol, partheniol, when isolated after saponification, demonstrated moderate to weak toxic effects against the termite Reticulitermes flavipes. mdpi.comsemanticscholar.org In contrast, Guayulin B (the p-anisic acid ester of partheniol) was not toxic to the same termite species. mdpi.comsemanticscholar.org This finding implies that the free hydroxyl group on the partheniol core may be essential for this specific toxic activity, and its esterification in Guayulin B negates the effect. mdpi.comsemanticscholar.org

| Structural Feature | Compound(s) | Observed Biological Activity | Source(s) |

| Ester Moiety | |||

| trans-Cinnamic Acid Ester | This compound | Contact allergen; Insect antifeedant | mdpi.com, mdpi.com |

| p-Anisic Acid Ester | Guayulin B | Not a contact allergen; Insect antifeedant; Not toxic to termites | mdpi.com, semanticscholar.org, mdpi.com, mdpi.com |

| Sesquiterpene Core | |||

| Bicyclogermacrene | This compound, Guayulin B | Antifeedant activity against T. urticae and B. tabaci | mdpi.com |

| Aromadendrane | Guayulin C, Guayulin D | Contact mortality against T. urticae and B. tabaci | mdpi.com |

| Hydroxyl Group | |||

| Free Hydroxyl | Partheniol | Toxic to termites (R. flavipes) | semanticscholar.org, mdpi.com |

| Esterified Hydroxyl | Guayulin B | Not toxic to termites (R. flavipes) | semanticscholar.org, mdpi.com |

The bioactivity of this compound can be further understood by comparing it with other structurally related sesquiterpenes.

Comparison with Guayulin C: this compound has a bicyclogermacrene core, while Guayulin C, believed to be its oxidative derivative, has an aromadendrane structure. nih.govmdpi.com Both are esterified with cinnamic acid. nih.gov This structural difference appears to shift their primary defensive role in the plant. Studies on pest insects have correlated the bicyclogermacrene-containing this compound with antifeedant properties, while the aromadendrane-containing Guayulin C is correlated with direct contact toxicity. mdpi.com

Comparison with Partheniol: Partheniol is the sesquiterpene alcohol that forms the core of this compound. mdpi.com Comparing the activity of this compound with its base alcohol highlights the role of the cinnamic acid moiety. As noted, partheniol itself shows toxicity against certain termites, an activity that is lost when it is esterified with p-anisic acid to form Guayulin B. mdpi.comsemanticscholar.org This indicates that the ester group can either introduce new activities (like the allergenic properties of the cinnamate group in this compound) or mask the intrinsic activities of the parent alcohol.

Comparison with Sesquiterpene Lactones: The Parthenium genus is well known for producing sesquiterpene lactones, such as parthenin. mdpi.commdpi.com However, Parthenium argentatum is unique in that it produces guayulins but not sesquiterpene lactones. mdpi.comnih.gov This is a significant distinction, as the biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone functional group. nih.gov This reactive group is a Michael acceptor, allowing it to covalently bond with biological nucleophiles like cysteine residues in proteins, which is a primary mechanism for its bioactivity. This compound lacks this reactive functional group, and thus its mechanisms of action are expected to be fundamentally different from those of sesquiterpene lactones like parthenin. nih.gov

Research Gaps and Future Directions for Guayulin a Research

Elucidation of Enigmatic Natural Roles in Guayule Physiology

The precise physiological function of Guayulin A within the guayule plant remains largely enigmatic. mdpi.comnih.gov It is hypothesized that guayulins, including this compound, may play a crucial role in the plant's chemical defense system. mdpi.commdpi.com This is supported by the fact that other species within the Parthenium genus synthesize sesquiterpene lactones as a defense mechanism against herbivores and pathogens. mdpi.com Guayule is unique in that it produces guayulins instead of these lactones. mdpi.comnih.gov

Some studies suggest that this compound could act as a defense against insects and other plants. nih.gov The accumulation of cinnamic acid, a component of this compound, is thought to contribute to this defensive capability. mdpi.comnih.gov Furthermore, it has been proposed that guayulins A and B may serve as storage reservoirs for cinnamate (B1238496) and p-anisate, respectively, which can be released when the plant requires them. mdpi.comresearchgate.net The seasonal fluctuations observed in this compound content, with a notable decrease during the onset of winter, coincide with the activation of natural rubber production, suggesting a potential, yet unconfirmed, link between the two biosynthetic pathways. mdpi.comnih.gov

Future research should focus on definitively establishing the role of this compound in plant defense through targeted ecological and physiological studies. Investigating its potential allelopathic, anti-feedant, and antimicrobial activities will provide a clearer understanding of its function in the guayule plant's survival and adaptation.

Comprehensive Mapping of Complete Biosynthetic Pathways

The biosynthesis of this compound, like other sesquiterpenes, originates from the precursor farnesyl pyrophosphate (FPP). mdpi.comcirad.fr FPP is formed through the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, which utilize sucrose (B13894) translocated from the leaves. cirad.fr FPP is then cyclized by sesquiterpene synthases to form the basic carbon skeleton. mdpi.com this compound is an ester of partheniol, a sesquiterpene alcohol, and trans-cinnamic acid. mdpi.com

While the general pathway is understood, a complete and detailed map of all the enzymatic steps and regulatory mechanisms involved in this compound biosynthesis is still lacking. The genes encoding the specific enzymes responsible for each conversion, from FPP to partheniol and its subsequent esterification, need to be identified and characterized. Understanding the regulation of these genes and how they are influenced by developmental stages, environmental cues, and genetic factors is crucial. fao.org

Future research efforts should aim to:

Identify and functionally characterize all the genes and enzymes in the this compound biosynthetic pathway.

Elucidate the regulatory networks that control the expression of these genes.

Investigate the potential for metabolic engineering to enhance this compound production.

Development of Sustainable and Cost-Effective Extraction Technologies

Current methods for extracting this compound from guayule biomass often involve the use of organic solvents like acetone (B3395972) and ethanol (B145695). mdpi.comuclm.es Traditional techniques include warm solvent extraction (WSE), ultrasonic-assisted extraction (UAE), and accelerated solvent extraction (ASE). mdpi.com While effective at a laboratory scale, these methods may not be the most sustainable or cost-effective for large-scale industrial production. mdpi.com

Research has explored optimizing these methods by comparing different solvents and extraction conditions. For instance, studies have compared acetone and ethanol, with acetone often being the more common choice. mdpi.com More recent investigations have focused on greener solvents and advanced extraction techniques to improve efficiency and reduce environmental impact. Pressurized solvent extractions, such as supercritical CO2 extraction, show promise for scale-up due to reduced extraction times, lower energy requirements, and decreased solvent consumption. arizona.eduresearchgate.net

Future research should prioritize the development of green and economically viable extraction technologies. This includes:

Optimizing supercritical fluid extraction parameters.

Exploring other innovative extraction methods like microwave-assisted extraction. researchgate.net

Developing integrated biorefinery approaches where this compound extraction is combined with the recovery of other valuable co-products from the guayule resin and bagasse. arizona.edu

Below is a table summarizing various extraction methods that have been investigated for guayule resin components, including this compound.

| Extraction Method | Description | Solvents Used | Key Findings | Reference |

| Warm Solvent Extraction (WSE) | Traditional method involving heating the solvent with the biomass. | Acetone, Ethanol | A common and effective laboratory method. | mdpi.com |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance solvent penetration and extraction. | Acetone, Ethanol | Can improve extraction efficiency compared to WSE. | mdpi.com |

| Accelerated Solvent Extraction (ASE) | Employs elevated temperatures and pressures to speed up the extraction process. | Acetone, Ethanol, Acetonitrile (B52724) | Acetonitrile showed better selectivity for guayulins. | mdpi.comresearchgate.net |

| Supercritical CO2 Extraction | Uses carbon dioxide in its supercritical state as a solvent, often with a co-solvent. | CO2, Ethanol, Acetone | A promising "green" method with potential for industrial scale-up. | arizona.educirad.fr |

| Soxhlet Extraction | A continuous extraction method using a specialized apparatus. | Not specified for this compound | A conventional method for extracting compounds from solids. | researchgate.net |

Advanced Mechanistic Studies at the Molecular and Cellular Levels

The biological activities of this compound, including its potential anti-inflammatory, antimicrobial, and anticancer properties, are beginning to be explored. ontosight.ai However, the underlying molecular and cellular mechanisms of these activities are not well understood. It is known that this compound possesses a unique bicyclic structure which likely contributes to its biological interactions. ontosight.ai

Initial studies have suggested that guayulins A and B could act as biological triggers in the synthesis of antineoplastic agents like lychnostatine and paclitaxel (B517696). mdpi.comresearchgate.net This points towards a potential role in modulating specific cellular pathways. Further research is needed to identify the specific molecular targets of this compound and to elucidate the signaling cascades it affects.

Future research should focus on:

Identifying the protein targets of this compound using techniques like affinity chromatography and proteomics.

Investigating the effects of this compound on key cellular processes such as inflammation, apoptosis, and cell proliferation in various cell culture and animal models.

Understanding the structure-activity relationship by comparing the effects of this compound with its derivatives.

Exploration of New Derivative Synthesis Pathways

The unique chemical structure of this compound makes it an attractive starting material for the semi-synthesis of novel derivatives with potentially enhanced or new biological activities. mdpi.com The presence of a bicyclic ring system and an acrylate (B77674) moiety provides multiple sites for chemical modification. ontosight.ai

While the focus has been on the natural compound, exploring the synthesis of new derivatives could lead to the development of more potent and specific therapeutic agents. For example, modifications to the ester group or the sesquiterpene backbone could significantly alter the compound's bioactivity and pharmacokinetic properties. The synthesis of analogs of other bioactive compounds found in guayule resin, such as argentatins, has already shown promise in increasing their cytotoxic activity. nih.gov

Future research in this area should involve:

Developing efficient and scalable synthetic routes to a variety of this compound derivatives.

Screening these new compounds for a wide range of biological activities.

Using computational modeling to predict the bioactivity of new derivatives and guide synthetic efforts.

This compound as a Biomarker for Breeding and Genetic Improvement

The content of this compound and other guayulins in the guayule plant can vary significantly depending on the genetic background of the plant. fao.org This suggests that the levels of these compounds are under strong genetic control. fao.org As such, this compound has the potential to be used as a biomarker in breeding programs aimed at improving the guayule crop. fao.org

Research has shown that while rubber and resin content can be heavily influenced by environmental factors, the profile of guayulins and other sesquiterpenes can effectively classify different guayule accessions and hybrids. fao.org This indicates that this compound content could be a reliable indicator of a plant's genetic makeup. Furthermore, some studies have found a correlation between the content of this compound and rubber content in certain parts of the plant, although this relationship is not always consistent. arizona.edu The development of low-guayulin lines is also of interest to reduce potential allergenicity for workers handling crude resin. usda.gov

Future research should aim to:

Establish a robust correlation between specific this compound profiles and desirable agronomic traits, such as high rubber yield, drought tolerance, and pest resistance. azbio.orgnih.gov

Develop high-throughput analytical methods, such as near-infrared spectroscopy (NIRS), for the rapid and cost-effective quantification of this compound in large breeding populations. uclm.es

Integrate this compound as a biomarker into modern breeding strategies, including marker-assisted selection and genomic selection, to accelerate the development of improved guayule cultivars. azbio.orgusda.gov

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating Guayulin A from natural sources, and how can purity be optimized?

- Methodological Guidance : Use chromatographic techniques (e.g., HPLC or GC-MS) with gradient elution protocols to separate this compound from co-occurring compounds. Validate purity via NMR and high-resolution mass spectrometry (HRMS). For plant matrices, consider Soxhlet extraction with non-polar solvents (e.g., hexane) to minimize interference from polar contaminants .

- Key Considerations : Include controls for solvent residues and cross-validate results with authentic standards. Document retention times and spectral profiles for reproducibility .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies using ICH guidelines (e.g., Q1A) with temperature (25°C, 40°C), humidity (60% RH), and light exposure. Quantify degradation products via LC-UV or LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

- Data Interpretation : Report degradation thresholds (e.g., ≥10% loss) and identify major degradation pathways (e.g., oxidation) using isotopic labeling or tandem MS .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

- Conflict Resolution Framework :

- Step 1 : Map discrepancies using meta-analysis tools (e.g., RevMan) to compare dose-response curves, cell lines, or assay conditions.

- Step 2 : Apply the "principal contradiction" analysis to identify dominant variables (e.g., solvent choice, bioavailability limitations) influencing outcomes .

- Step 3 : Replicate conflicting experiments under standardized protocols (e.g., OECD guidelines) to isolate causative factors .

Q. What advanced computational strategies are recommended for elucidating this compound’s structure-activity relationships (SAR)?

- Methodology :

- Use density functional theory (DFT) to model electronic properties and molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets.

- Cross-validate predictions with experimental data (e.g., SPR or ITC binding assays) .

Q. How can researchers optimize this compound’s synthetic pathways to address low yield challenges?

- Synthetic Strategy :

- Screen catalysts (e.g., organocatalysts or transition metals) for key steps like cyclization or stereoselective reactions.

- Use design of experiments (DoE) to identify optimal reaction parameters (temperature, solvent polarity) .

- Characterization : Employ in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .

Data Management & Reproducibility

Q. What are the best practices for documenting this compound’s spectroscopic data to ensure reproducibility?

- Guidelines :

- Report NMR chemical shifts (δ in ppm), coupling constants (Hz), and integration values. Include HRMS data with exact mass (±5 ppm) and isotopic patterns.

- Deposit raw spectra in public repositories (e.g., Zenodo) and cite them in supplementary materials .

Q. How should conflicting cytotoxicity results in this compound studies be addressed methodologically?

- Approach :

- Conduct comparative cytotoxicity assays across multiple cell lines (e.g., cancerous vs. non-cancerous) with standardized MTT/WST-1 protocols.

- Control for batch-to-batch variability in compound purity and cell culture conditions (e.g., serum concentration) .

Ethical & Analytical Considerations

Q. What ethical frameworks apply when studying this compound’s potential therapeutic uses in preclinical models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.